Lysergide tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus. It is known for its potent psychoactive properties and has been extensively studied for its effects on human consciousness and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with lysergic acid, which is obtained from the ergot fungus. The key step involves the reaction of lysergic acid with diethylamine in the presence of activating reagents such as phosphoryl chloride or peptide coupling reagents. This reaction forms lysergic acid diethylamide, which is then converted to its bitartrate salt form by reacting with tartaric acid.
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate follows similar synthetic routes but on a larger scale. The process involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis steps to form lysergic acid diethylamide and its subsequent conversion to the bitartrate salt. The production process requires stringent control of reaction conditions and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of lysergic acid diethylamide, each with distinct chemical and pharmacological properties.
Scientific Research Applications
Lysergic acid diethylamide bitartrate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of ergoline derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Lysergic acid diethylamide bitartrate exerts its effects primarily through its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex psychoactive effects.
Comparison with Similar Compounds
Lysergic acid diethylamide bitartrate is unique among its analogs due to its high potency and specific receptor binding profile. Similar compounds include:
1cP-AL-LAD: An analog with modifications at the N1 and N6 positions.
1cP-MIPLA: An analog with modifications at the N1 and N18 positions.
1V-LSD: An analog with a pentanoyl group at the N1 position.
LSZ: A compound with a dimethylazetidide group.
These analogs differ in their chemical structure and pharmacological effects, highlighting the uniqueness of lysergic acid diethylamide bitartrate in terms of its potency and receptor interactions.
Properties
CAS No. |
113-41-7 |
---|---|
Molecular Formula |
C24H31N3O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI Key |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.